4-Methyl-3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dithione
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Overview
Description
4-Methyl-3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dithione is a heterocyclic compound that features a fused thiazole and benzothiazole ring system
Preparation Methods
The synthesis of 4-Methyl-3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dithione typically involves the reaction of appropriate thiazole and benzothiazole precursors under specific conditions. One common method includes the condensation of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization with methyl iodide. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified by recrystallization .
Chemical Reactions Analysis
4-Methyl-3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dithione involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells . The compound also interacts with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
4-Methyl-3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dithione can be compared with other thiazole and benzothiazole derivatives:
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share similar structural motifs but differ in their biological activities and chemical reactivity.
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole exhibit different pharmacological properties and are used in various industrial applications.
Overall, this compound stands out due to its unique combination of thiazole and benzothiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dithione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S4/c1-3-6-4(14-8(12)10-6)2-5-7(3)11-9(13)15-5/h2H,1H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKSABATSCKPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1NC(=S)S3)SC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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